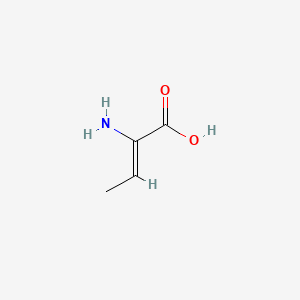

(2Z)-2-aminobut-2-enoic acid

説明

Structure

3D Structure

特性

CAS番号 |

71018-10-5 |

|---|---|

分子式 |

C4H7NO2 |

分子量 |

101.10 g/mol |

IUPAC名 |

(Z)-2-aminobut-2-enoic acid |

InChI |

InChI=1S/C4H7NO2/c1-2-3(5)4(6)7/h2H,5H2,1H3,(H,6,7)/b3-2- |

InChIキー |

PAWSVPVNIXFKOS-IHWYPQMZSA-N |

異性体SMILES |

C/C=C(/C(=O)O)\N |

正規SMILES |

CC=C(C(=O)O)N |

製品の起源 |

United States |

Direct Incorporation Via Protected Building Blocks

This approach involves the synthesis of an N-terminally protected ΔAbu monomer, which is then coupled to the growing peptide chain. Standard protecting groups used in peptide synthesis, such as 9-fluorenylmethyloxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc), are employed to temporarily block the α-amino group. creative-peptides.comnih.govbiosynth.com

Post Incorporation Elimination Strategy

A more streamlined and widely adopted strategy involves incorporating a stable precursor amino acid into the peptide sequence using standard SPPS or solution-phase techniques, followed by an elimination reaction to generate the α,β-double bond in situ. nih.govresearchgate.net For the synthesis of (2Z)-2-aminobut-2-enoic acid residues, the natural β-hydroxy amino acid, Threonine (Thr), serves as the ideal precursor. nih.gov

The process involves these key steps:

Incorporation of Threonine: An N-terminally protected Threonine residue (e.g., Fmoc-Thr(tBu)-OH) is coupled into the desired position of the peptide chain using standard activation reagents. The side-chain hydroxyl group is typically protected (e.g., with a tert-butyl group) to prevent side reactions. creative-peptides.com

Peptide Elongation: The peptide chain is extended to the desired length following established protocols.

Dehydration: After the precursor is embedded within the peptide, the double bond is formed through a dehydration reaction of the threonine side chain. Research has shown that this dehydration can be achieved with high efficiency. One of the most effective methods for generating the Z-isomer of ΔAbu is through a 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and copper(I) chloride (CuCl) mediated dehydration of the threonine residue. nih.govresearchgate.net

This post-synthetic modification approach circumvents the challenges associated with the direct coupling of dehydroamino acids, such as low coupling efficiency and the need for specialized building blocks. nih.gov It allows for the use of well-established and robust peptide synthesis methodologies before the introduction of the sensitive dehydro residue.

The following tables summarize these strategies and the key protecting groups involved.

| Strategy | Description | Key Reagents/Intermediates | Advantages | Challenges |

| Direct Incorporation | A pre-formed, N-protected ΔAbu monomer is coupled to the peptide chain. | N-Fmoc-ΔAbu-OH, Azlactone dipeptides | Direct installation of the residue. | Reduced nucleophilicity of the α-amino group leads to sluggish and low-yield coupling reactions. nih.govbyu.edubyu.edu Requires synthesis of specialized building blocks. nih.gov |

| Post-Incorporation Elimination | A precursor amino acid (Threonine) is incorporated into the peptide, followed by an in situ elimination reaction to form the double bond. | Fmoc-Thr(tBu)-OH, EDC, CuCl | Streamlined process compatible with standard SPPS. nih.gov Avoids difficult coupling steps. High efficiency for Z-isomer formation. nih.govresearchgate.net | Requires an additional post-synthetic reaction step on the peptide. Potential for side reactions during elimination must be controlled. |

| Protecting Group | Functionality Protected | Common Abbreviation | Typical Removal Conditions | Compatibility Strategy |

| 9-Fluorenylmethyloxycarbonyl | α-Amino group | Fmoc | 20% Piperidine in DMF | Orthogonal with acid-labile side-chain and linker groups (e.g., tBu, Trt). biosynth.com |

| tert-Butoxycarbonyl | α-Amino group | Boc | Strong acid (e.g., TFA, HF) | Used in Boc/Bn strategy; orthogonal with base-labile groups. creative-peptides.combiosynth.com |

| tert-Butyl | Hydroxyl (Threonine side chain), Carboxyl | tBu, OtBu | Strong acid (e.g., TFA) | Commonly used for side-chain protection in the Fmoc strategy. creative-peptides.compeptide.com |

| Trityl | Thiol, Imidazole | Trt | Mild acid (e.g., 1-5% TFA) | Used for acid-labile side-chain protection. biosynth.compeptide.com |

| Benzyloxycarbonyl | α-Amino, Amine (Lysine side chain) | Z, Cbz | Catalytic Hydrogenation (H₂/Pd), Strong acid (HBr/AcOH) | Primarily used in solution-phase synthesis. creative-peptides.combiosynth.com |

Advanced Synthetic Methodologies for 2z 2 Aminobut 2 Enoic Acid and Its Derivatives

Chemical Synthesis Approaches to Dehydroamino Acids

The synthesis of α,β-dehydroamino acids, including (2Z)-2-aminobut-2-enoic acid, can be broadly categorized into several key strategies. These methods often focus on creating the characteristic carbon-carbon double bond with specific stereochemistry. Acylated derivatives of dehydroamino acids are generally more stable than their non-functionalized parent forms, which are susceptible to hydrolysis. thieme-connect.com

Elimination reactions are a foundational strategy for synthesizing dehydroamino acids. thieme-connect.combyjus.com This approach involves removing two substituents from adjacent carbon atoms (the α- and β-carbons) of an amino acid precursor to form a double bond. masterorganicchemistry.com The choice of precursor and reaction conditions dictates the efficiency and stereochemical outcome of the synthesis.

The most direct and common route to this compound (dehydrobutyrine) is the dehydration of its β-hydroxy precursor, threonine. wikipedia.orgnih.gov This elimination of a water molecule can be achieved through various chemical and enzymatic methods. libretexts.org

In chemical synthesis, reagents that facilitate the removal of water are employed. A notable method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC•HCl) in the presence of copper(I) chloride (CuCl). nih.gov This system has proven effective for the dehydration of threonine residues already incorporated within a peptide chain, yielding the Z-dehydroaminobutyric acid (Z-ΔAbu) moiety. nih.gov While effective for threonine, this specific method was reported to be unsuccessful for generating Z-dehydrophenylalanine from its corresponding β-hydroxy precursor. nih.gov

Biosynthetically, the formation of dehydrobutyrine residues in natural products like the antibiotic nisin occurs via the enzymatic dehydration of threonine residues. nih.govrsc.org Lantibiotic synthetases, for example, catalyze this transformation as a key post-translational modification step. nih.gov

Table 1: Reagents for Dehydration of Threonine Derivatives

| Reagent System | Precursor | Product | Observations | Reference |

|---|---|---|---|---|

| EDC•HCl / CuCl | Threonine-containing peptide | Z-ΔAbu-containing peptide | Efficient for Z-ΔAbu formation. | nih.gov |

| Phosphorous oxychloride (POCl₃) in pyridine | 3º-Alcohols | Alkene | Effective for 3º-alcohols under non-acidic conditions. | libretexts.org |

| Martin's sulfurane | β-Hydroxy-α-amino acids | Dehydroamino acids | Stereospecific dehydration. | acs.org |

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate to form an alkene. wikipedia.orgyoutube.com In the context of dehydroamino acid synthesis, this involves the treatment of a β-halo-amino acid derivative with a strong base. youtube.com

The mechanism typically follows a bimolecular elimination (E2) pathway, where a single transition state involves the base removing the α-proton simultaneously as the β-halogen departs and the double bond forms. wikipedia.org The stereochemistry of the resulting alkene is influenced by the anti-periplanar arrangement of the departing hydrogen and halogen in the transition state. wikipedia.org The synthesis of this compound via this route would require a stereochemically defined β-halo precursor derived from threonine or allothreonine. For example, β-chloroamino esters, derived from threonine, can be converted to dehydroamino acids via elimination. acs.org

Table 2: Conditions for Dehydrohalogenation Reactions

| Substrate Type | Base | Solvent | Key Feature | Reference |

|---|---|---|---|---|

| Alkyl Halides | Potassium Hydroxide (KOH) | Ethanol | Classic β-elimination to form alkenes. | wikipedia.org |

| β-Chloroamino Esters | Strong Base | Aprotic/Protic | Forms dehydroamino acid derivatives. | acs.org |

Condensation and Wittig-type reactions provide powerful and highly stereoselective methods for constructing the dehydroamino acid framework.

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, is particularly effective. organic-chemistry.orglumenlearning.com This method involves the condensation of an N-acyl-2-(dialkoxyphosphoryl)glycine ester with an aldehyde. thieme-connect.com To synthesize derivatives of this compound, acetaldehyde (B116499) would be the required aldehyde. A key advantage of the HWE approach is its inherent stereoselectivity, which predominantly yields the (Z)-isomer with chemical yields often ranging from 80% to 95%. thieme-connect.com The reaction is typically performed at low temperatures using bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or potassium tert-butoxide. thieme-connect.comacs.org

Another modern approach is the proline-catalyzed aldol (B89426) condensation of a glycine (B1666218) Schiff base with various aldehydes. acs.orgresearchgate.net This method has been developed into a general protocol for synthesizing α,β-dehydroamino acids and their peptides. It demonstrates high reactivity and high Z/E selectivity, delivering the Z-configured dehydroamino ester derivatives in high yields. A crucial element for the high Z-selectivity is the presence of a hydroxy group on the benzophenone (B1666685) imine used to form the Schiff base. acs.orgresearchgate.net

Table 3: Wittig-Type and Condensation Reactions for (Z)-Dehydroamino Acid Synthesis

| Reaction Type | Reactants | Catalyst/Base | Selectivity | Yield | Reference |

|---|---|---|---|---|---|

| Horner-Wadsworth-Emmons | N-acyl dialkoxyphosphoryl glycine ester + Aldehyde | DBU, t-butoxide | High Z-selectivity | 80-95% | thieme-connect.com |

Transition-metal catalysis offers versatile and efficient pathways for synthesizing complex organic molecules, including dehydroamino acid derivatives. mdpi.comnih.gov While many applications involve the modification of a pre-existing dehydroamino acid, transition metals can also play a role in their direct synthesis. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental in modern organic synthesis for forming carbon-carbon bonds. mdpi.commdpi.com These methodologies can be adapted to construct the backbone of dehydroamino acid derivatives. For instance, a cross-coupling reaction could be envisioned between a vinyl halide and a glycine equivalent or between a vinylboronic acid and an α-halo glycine derivative, catalyzed by a palladium complex. The versatility of palladium catalysts allows for high tolerance of various functional groups, which is advantageous when working with protected amino acids. mdpi.com

Rhodium complexes are also utilized, for example, in catalyzing cycloaddition reactions where dehydroamino acids act as a 2π component, leading to complex cyclic amino acid structures. nih.gov While not a direct synthesis of the linear this compound, these methods highlight the power of transition metals to construct complex analogues from dehydroamino acid precursors.

Achieving the correct (Z)-stereochemistry is crucial for the biological activity and conformational properties of peptides containing dehydrobutyrine. byu.edu Several of the aforementioned synthetic methods provide excellent stereocontrol.

The Horner-Wadsworth-Emmons reaction stands out for its high Z-selectivity when applied to the synthesis of dehydroamino acids. thieme-connect.com The stereochemical outcome can be influenced by the nature of the protecting groups on the phosphonate (B1237965) glycine ester. For instance, mono-protected (e.g., Boc or Ac) amine derivatives tend to give the Z-isomer, whereas doubly protected amines can lead to the E-isomer. thieme-connect.com

The proline-catalyzed aldol condensation of a glycine Schiff base with an aldehyde also provides high Z-selectivity, which is attributed to the specific catalytic mechanism and the structure of the Schiff base intermediate. acs.orgresearchgate.net

Elimination reactions can also be rendered stereoselective. The dehydration of threonine (which has a specific stereochemistry at the β-carbon) naturally leads to the formation of (Z)-dehydrobutyrine. nih.govrsc.org Similarly, stereoselective elimination can be achieved by converting β-hydroxyamino acids into cyclic sulfamidites with thionyl chloride, followed by a controlled elimination step. thieme-connect.com These methods underscore the importance of precursor stereochemistry in directing the final alkene geometry.

Table 4: Comparison of Stereoselectivity in Synthetic Methods

| Method | Key Factor for Z-Selectivity | Typical Outcome | Reference |

|---|---|---|---|

| Horner-Wadsworth-Emmons | Mono-protected amine on phosphonate ester | Major product is (Z)-isomer | thieme-connect.com |

| Proline-Catalyzed Aldol Condensation | Hydroxy group on benzophenone imine | High Z/E ratio | acs.orgresearchgate.net |

| Dehydration of Threonine | Stereochemistry of threonine precursor | Forms (Z)-dehydrobutyrine | nih.govrsc.org |

Electrochemical Synthesis Techniques

Electrochemical methods present a powerful and sustainable approach for the synthesis of α,β-dehydroamino acids (dhAAs), including derivatives of this compound. These techniques offer mild reaction conditions and can often be performed without the need for hazardous reagents. A notable electrochemical strategy involves the oxidation of protected amino acids.

One developed method provides access to protected dhAA derivatives through a two-step process. researchgate.net The initial step is an α-methoxylation of tert-butyl or benzyl (B1604629) carbamate-protected amino acids. researchgate.net This reaction is mediated by sodium chloride (NaCl) in methanol (B129727) (MeOH) as the solvent, using lithium perchlorate (B79767) (LiClO₄) as the electrolyte in an undivided electrochemical cell equipped with graphite (B72142) electrodes. researchgate.net The resulting α-methoxylated amino acid derivatives are then converted to the corresponding dhAA derivatives via an acid-catalyzed elimination of the methoxy (B1213986) group, using pyridinium (B92312) para-toluenesulfonate (PPTS) as the catalyst. researchgate.net This approach is advantageous due to its simple setup, use of inexpensive graphite electrodes, and NaCl as a mediator, and it has been successfully applied on a gram scale. researchgate.net

The general scheme for this electrochemical synthesis can be summarized as follows:

α-Methoxylation: An N-protected amino acid undergoes electrochemical oxidation in the presence of NaCl and methanol to yield an α-methoxylated intermediate.

Elimination: The intermediate is treated with an acid catalyst to eliminate methanol, forming the α,β-unsaturated dehydroamino acid derivative.

This NaCl-mediated electrochemical oxidation of amino acid carbamates (with Boc or Cbz protecting groups) to afford α-methoxylated α-amino acids, followed by acid-catalyzed elimination, is a valuable route to dehydroamino acid derivatives. nih.gov The simplicity of this setup has been demonstrated in the production of N-Boc-ΔAla-OMe on a decagram scale. researchgate.netnih.gov

Another electrochemical approach focuses on the dehalogenation of β-halo-dehydroamino acid derivatives. Controlled potential electrolysis of β-halo-β-substituted dehydroamino acids can yield the corresponding dehalogenated dehydroamino acids as a mixture of their E and Z-isomers. acs.org This electrochemical reduction has been shown to be a valuable method for synthesizing the E-isomer of β-substituted dehydroalanines. acs.org The electrochemical behavior, studied by cyclic voltammetry, indicates that β-halogenated dehydroamino acids show a shift in the reduction peak to higher potentials compared to their non-halogenated counterparts. acs.org

| Electrochemical Method | Starting Material | Key Reagents/Conditions | Product | Key Advantages |

| Oxidation/Elimination | N-protected amino acids (Boc, Cbz) | NaCl, LiClO₄, MeOH, graphite electrodes, PPTS | Protected dehydroamino acid derivatives | Simple setup, inexpensive reagents, scalable |

| Reductive Dehalogenation | β-halo-dehydroamino acid derivatives | Controlled potential electrolysis | (E/Z)-dehydroamino acid derivatives | Valuable for synthesis of E-isomers |

Enzymatic and Biocatalytic Synthesis of Dehydroamino Acids

Nature employs enzymatic and biocatalytic strategies for the synthesis of dehydroamino acids, which are integral components of many bioactive natural products. magtech.com.cn These biological methods offer high regio- and stereoselectivity under mild conditions. This compound, also known as (Z)-dehydrobutyrine, is a naturally occurring dehydroamino acid. ebi.ac.uk Its formation is often a result of the post-translational modification of threonine residues within peptides. ebi.ac.ukrsc.org

The biosynthesis of lanthipeptides, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), provides a well-studied example of enzymatic dehydroamino acid formation. nih.gov In this process, serine and threonine residues in a precursor peptide are dehydrated to form dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. nih.gov

Dehydratase Enzyme Mechanisms and Substrate Specificity

The enzymatic dehydration of serine and threonine residues is catalyzed by a class of enzymes known as dehydratases. nih.gov The mechanism of these enzymes typically involves two steps:

Activation of the β-hydroxyl group: The hydroxyl group of serine or threonine is first converted into a better leaving group. This is often achieved through phosphorylation by a dedicated kinase or glutamylation by a tRNA transferase. nih.gov

Elimination: A lyase then catalyzes the elimination of the activated hydroxyl group (as phosphate (B84403) or glutamate) to form the dehydroamino acid residue. nih.gov

For instance, in the biosynthesis of the lanthipeptide nisin by Lactococcus lactis, the dehydratase NisB is responsible for the dehydration of serine and threonine residues in the precursor peptide. nih.gov The promiscuity of NisB has been demonstrated, as it can dehydrate serines and threonines in various positions, even in C-terminal extensions of the natural substrate. nih.gov

The substrate specificity of dehydratases can be influenced by the sequence of the precursor peptide, particularly the leader peptide region, which is recognized by the modifying enzymes. nih.gov Recent structural studies of the class I lanthipeptide dehydratase MadB have revealed that a distinct conformational change occurs upon binding of the leader peptide of its substrate, maddinglicin. nih.gov A critical stretch of amino acids within the leader sequence is crucial for this binding and subsequent enzymatic activity. nih.gov

In some cases, a stable dehydratase complex is formed by multiple enzymes. For example, in the biosynthesis of the class V lanthipeptide, lexapeptide, the enzymes LxmK and LxmY form a stable heterodimeric complex that catalyzes the iterative phosphorylation and elimination of serine and threonine residues in the precursor peptide. nih.gov

| Dehydratase System | Organism/System | Substrate Amino Acid | Mechanism | Key Features |

| NisB | Lactococcus lactis (Nisin biosynthesis) | Serine, Threonine | Direct dehydration (details complex) | Membrane-associated, promiscuous |

| MadB | Clostridium maddingley (Maddinglicin biosynthesis) | Serine, Threonine | Glutamylation followed by elimination | Leader peptide recognition induces conformational change |

| LxmKY Complex | Lexapeptide biosynthesis | Serine, Threonine | Iterative phosphorylation and elimination | Stable heterodimeric complex |

Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP) Machinery for Dehydroamino Acid Formation

The formation of this compound and other dehydroamino acids is a hallmark of the biosynthesis of many Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs). nih.gov The general biosynthetic pathway for RiPPs begins with the ribosomal synthesis of a precursor peptide, which consists of a leader peptide and a core peptide. wikipedia.org The leader peptide acts as a recognition element, guiding the biosynthetic enzymes to modify the core peptide. nih.govwikipedia.org

Following ribosomal synthesis, the precursor peptide undergoes a series of post-translational modifications catalyzed by a suite of enzymes encoded in the biosynthetic gene cluster. nih.gov For dehydroamino acid formation, this involves the action of dehydratases as described in the previous section. The dehydration of threonine residues specifically leads to the formation of (Z)-dehydrobutyrine (this compound) residues within the peptide chain. nih.gov

The RiPP machinery is highly modular, and this has been exploited for bioengineering purposes. For example, hybrid leader peptides containing recognition elements for different biosynthetic enzymes have been created to generate novel RiPPs. nih.gov Furthermore, the flexibility and catalytic promiscuity of the post-translational modification enzymes, including dehydratases, allow for the production of RiPP variants. nih.gov After the modifications are complete, the leader peptide is typically cleaved by a protease to release the mature, bioactive peptide. wikipedia.org

The formation of dehydroamino acids within RiPPs is not always the final step. These unsaturated residues can serve as reactive handles for further modifications, such as the intramolecular Michael-type addition of cysteine thiols to form the characteristic lanthionine (B1674491) and methyllanthionine thioether bridges found in lanthipeptides. rsc.orgnih.gov

Reactivity and Chemical Transformations of 2z 2 Aminobut 2 Enoic Acid

Nucleophilic Addition Reactions to the C=C Double Bond

The electron-deficient nature of the β-carbon in dehydroamino acids like (2Z)-2-aminobut-2-enoic acid makes the C=C double bond a prime target for nucleophilic attack. researchgate.net This conjugate addition is a fundamental reaction for this class of compounds, allowing for the introduction of a wide range of functionalities and the synthesis of unnatural amino acids. researchgate.net

Nucleophilic additions to dehydroamino acids are versatile transformations that can proceed under mildly basic conditions. researchgate.net A variety of nucleophiles, including thiols, amines, and carbon nucleophiles, have been shown to add to the β-carbon of dehydroamino acid derivatives. researchgate.netrsc.org However, the reactivity of dehydrobutyrine derivatives is generally lower than that of dehydroalanine (B155165) derivatives, likely due to steric hindrance and hyperconjugation from the additional methyl group. nsf.gov Consequently, stronger nucleophiles are often required to achieve successful addition to dehydrobutyrine. rsc.orgnih.gov For instance, while a range of thiols and amines can add to dehydroalanine, dehydrobutyrine derivatives often show no reaction or react only with stronger nucleophiles, and typically in lower yields. rsc.orgnih.gov A notable exception is the use of phosphines as nucleophiles, which have been shown to react with dehydrobutyrine-containing peptides and proteins under mild, biocompatible conditions where thiols and amines are unreactive. mdpi.com

Table 1: Nucleophilic Addition Reactions to Dehydrobutyrine Derivatives

| Nucleophile Type | Example Nucleophile | Reactivity with Dhb | Product Type | Reference(s) |

|---|---|---|---|---|

| Thiols | Cysteine | Can occur, often enzyme-mediated | β-Thioether amino acids (e.g., Methyllanthionine) | researchgate.net |

| Thiophenol | Lower reactivity compared to Dha | β-Thiophenyl amino acid | rsc.org | |

| Amines | Lysine | Can occur, forming lysinoalanine | β-Amino amino acids | rsc.org |

| Nitrogen Heterocycles | Lower reactivity compared to Dha | β-Heterocyclic amino acids | rsc.orgnih.gov | |

| Carbon Nucleophiles | α-Enolate Carbanions | Enzyme-catalyzed examples exist | β-Carbon substituted amino acids | researchgate.net |

| Phosphines | Tris(2-carboxyethyl)phosphine (TCEP) | Effective under mild conditions | β-Phosphonium ylide | mdpi.com |

The nucleophilic addition to the prochiral β-carbon of a this compound residue creates a new stereocenter. The stereochemical outcome of this addition is a critical aspect of these reactions. In biological systems, these reactions are often enzyme-catalyzed and proceed with high stereoselectivity. For example, the intramolecular addition of cysteine to dehydrobutyrine in the biosynthesis of lantibiotics is catalyzed by lanthipeptide cyclases, which control the stereochemistry of the resulting methyllanthionine residue. researchgate.net

In synthetic applications, achieving stereocontrol can be more challenging. However, studies on related dehydroamino acids have shown that stereoselective additions are possible. For instance, the non-enzymatic cyclization of a chemically prepared peptide containing (Z)-dehydrobutyrine has been shown to yield a methyllanthionine-containing cyclic peptide with a specific absolute configuration, suggesting that the inherent conformational preferences of the peptide can influence the stereochemical outcome. acs.org The stereoselectivity is believed to arise from a kinetic preference rather than a thermodynamic one. acs.org

When this compound is part of a peptide chain that also contains a nucleophilic residue, such as cysteine, intramolecular nucleophilic addition can occur, leading to the formation of a cyclic peptide. This intramolecular Michael addition is a key step in the biosynthesis of lantibiotic peptides, where the thiol group of a cysteine residue adds to the dehydrobutyrine residue to form a methyllanthionine bridge. rsc.orgacs.org

This cyclization can also be achieved synthetically. The ribosomal synthesis of methyllanthionine-containing cyclic peptides has been reported, involving the isomerization of a vinylglycine residue to dehydrobutyrine, followed by the intramolecular Michael addition of a downstream cysteine residue. rsc.orgacs.org This process can be induced by heating. acs.org The formation of these cyclic structures introduces significant conformational constraints, which can be crucial for the biological activity of the peptide. researchgate.net

The Michael addition, or conjugate addition, is the primary mechanism for the nucleophilic reactions discussed above. The unique electronic "push-pull" architecture of dehydroamino acids, with the electron-donating amino group and the electron-withdrawing carbonyl group, facilitates this type of reaction. researchgate.net This makes dehydroamino acids, including dehydrobutyrine, competent Michael acceptors. researchgate.net

The efficiency of the Michael addition to dehydrobutyrine derivatives is influenced by several factors. As mentioned, the steric hindrance from the methyl group can reduce reactivity compared to dehydroalanine. nsf.gov The nature of the N-protecting group on the amino acid also plays a role. For example, derivatives with a tosyl group on the nitrogen atom have been studied, and in some cases, the initial Michael addition product can undergo subsequent elimination of the tosyl group. rsc.orgnih.gov The reaction conditions, such as the choice of base and solvent, are also critical for achieving good yields. rsc.org

Electrophilic and Radical Transformations

While best known for their reactivity with nucleophiles, the double bond of dehydroamino acids can also participate in electrophilic and radical reactions. researchgate.net

Under acidic conditions with haloacids like HBr, β-protonation of the double bond can occur, followed by α-halogenation to yield an α-halo amino acid. researchgate.net

Radical additions to dehydroamino acids have emerged as a powerful tool for creating new, unnatural amino acid derivatives. researchgate.net These reactions are often highly specific for the dehydroamino acid residue. researchgate.net A variety of carbon-centered radicals can be added to the double bond. nih.gov For instance, photoredox catalysis has been employed to generate aryl radicals from aryl carboxylic acids or arylboronic acids, which then add to dehydroamino acid derivatives to form phenylalanine analogs. Similarly, alkyl radicals generated from sources like alkylcarboxylic acids can be added via photoredox catalysis. researchgate.net These radical additions often proceed under mild conditions and can be stereoselective. nih.gov

Table 2: Radical Addition Reactions to Dehydroamino Acid Derivatives

| Radical Source | Catalyst/Conditions | Added Radical | Product Type | Reference(s) |

|---|---|---|---|---|

| Aryl Carboxylic Acids | Photoredox Catalyst (e.g., BP/DCA) | Aryl radical | Phenylalanine derivatives | |

| Alkyl Carboxylic Acids | Photoredox Catalyst (e.g., 4CzIPN) | Alkyl radical | β-Alkyl amino acids | researchgate.net |

| Boronic Acids | Aqueous Flavin Photocatalyst / Green Light | Various organic radicals | Various substituted amino acids | nih.gov |

| Alkyl Halides | Ru(II) Photocatalyst | Alkyl radical | β-Alkyl amino acids | aminer.org |

Functional Group Interconversions on the Amino and Carboxyl Moieties

The amino and carboxyl groups of this compound can undergo transformations typical of amino acids, although the presence of the double bond can influence their reactivity. These functional groups are often protected during reactions involving the double bond. Common protecting groups for the amino function include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), while the carboxyl group is often protected as a methyl or other ester. nih.gov

The synthesis of peptides containing dehydrobutyrine often involves the dehydration of a threonine residue already incorporated into the peptide chain. For example, treatment of a threonine-containing dipeptide with lithium perchlorate (B79767) and DBU can induce elimination of water to form the dehydrobutyrine residue. This represents an interconversion of the β-hydroxyamino acid to the α,β-unsaturated amino acid.

Conversely, the dehydrobutyrine residue itself can serve as a precursor for other functional groups. For example, a late-stage double bond isomerization can be used to convert a (Z)-dehydrobutyrine residue into the (E)-isomer. This transformation can be achieved through a sequence of iodination followed by hydro-deiodination.

Polymerization Studies

There is limited specific information available on the polymerization of this compound. Radical additions to dehydroamino acids can sometimes lead to the formation of oligomers, particularly when N-Boc or N-Ac protected dehydroamino acids are used, suggesting a potential for polymerization under certain conditions. The use of sterically hindered protecting groups, such as N,N-diBoc, has been shown to prevent this oligomerization.

However, extensive research has been conducted on the polymerization of the related dehydroamino acid, dehydroalanine (Dha). nsf.govacs.org A successful route for the synthesis of long-chain poly(dehydroalanine) has been developed using a soluble poly(S-alkyl-L-cysteine) precursor. nsf.govacs.org This precursor polypeptide is treated to induce elimination, yielding poly(dehydroalanine). nsf.govacs.org This methodology also allows for the incorporation of dehydroalanine segments into copolypeptides. nsf.govacs.org Given the structural similarity, it is conceivable that a similar precursor-based approach could be developed for the synthesis of poly(dehydrobutyrine). Such a polymer would be expected to have unique conformational properties and serve as a reactive polypeptide scaffold for post-polymerization modifications via nucleophilic additions to the dehydrobutyrine residues. nsf.gov

Derivatization Strategies for Incorporation into Peptide Scaffolds

The incorporation of this compound, also known as (Z)-α,β-dehydroaminobutyric acid (ΔAbu), into peptide chains is a key objective for modifying the structure and function of native peptides. The presence of the α,β-double bond introduces conformational constraints and can enhance resistance to enzymatic degradation. nih.govnih.govnih.gov However, the unique electronic properties of dehydroamino acids, particularly the reduced nucleophilicity of the α-amino group due to conjugation with the double bond, complicate direct application in standard peptide synthesis protocols. nih.gov Consequently, specialized derivatization and strategic approaches have been developed to facilitate their efficient incorporation.

Two primary strategies dominate the synthesis of peptides containing ΔAbu: the direct coupling of a protected ΔAbu building block and the post-incorporation generation of the double bond from a suitable precursor amino acid.

Advanced Analytical and Spectroscopic Methodologies for 2z 2 Aminobut 2 Enoic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like (2Z)-2-aminobut-2-enoic acid. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental insights into the molecular structure by identifying the different types of hydrogen and carbon atoms present.

¹H NMR: The proton spectrum of this compound is expected to show distinct signals for the methyl protons (H4), the vinyl proton (H3), the amine protons (NH2), and the carboxylic acid proton (OH). The chemical shift of the vinyl proton is influenced by its position on the double bond and its proximity to the amine and carboxyl groups. The methyl group protons will appear as a doublet due to coupling with the vinyl proton.

¹³C NMR: The carbon spectrum provides information on the carbon skeleton. Key signals include those for the carboxyl carbon (C1), the two olefinic carbons (C2 and C3), and the methyl carbon (C4). The chemical shifts of C2 and C3 confirm the presence of the C=C double bond, while the downfield shift of C1 is characteristic of a carboxylic acid.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H3 | Vinyl | 5.5 - 6.5 (quartet) | - |

| H4 | Methyl | 1.8 - 2.5 (doublet) | - |

| NH₂ | Amine | Broad, variable | - |

| OH | Carboxyl | Broad, variable | - |

| C1 | Carboxyl | - | 170 - 185 |

| C2 | Olefinic (α-carbon) | - | 125 - 140 |

| C3 | Olefinic (β-carbon) | - | 115 - 130 |

Note: Predicted values are based on typical ranges for similar functional groups. Actual values may vary depending on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key cross-peak in the COSY spectrum would be observed between the vinyl proton (H3) and the methyl protons (H4), confirming their connectivity across the C3-C4 bond.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbon atoms to which they are directly attached. sdsu.edu This technique would show correlations between H3 and C3, and between the H4 protons and C4, definitively assigning these proton and carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the stereochemistry and conformation of a molecule by identifying protons that are close to each other in space, regardless of their bonding connectivity. To confirm the (Z)-configuration, a NOESY experiment would show a spatial correlation (cross-peak) between the vinyl proton (H3) and the amine protons (NH2) on the C2 carbon, indicating they are on the same side of the double bond.

Mass Spectrometry (MS) for Identification and Molecular Mass Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the precise elemental formula of a compound. For this compound (C4H7NO2), HRMS can distinguish its exact mass from other compounds with the same nominal mass. This high precision is critical for confirming the identity of the compound in complex mixtures. umaryland.edu

Table 2: Molecular Mass Data for this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C4H7NO2 | umaryland.edupdbj.org |

| Average Molecular Weight | 101.1039 g/mol | umaryland.edu |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment a selected parent ion and then analyze the resulting fragment (daughter) ions. soton.ac.uk This technique is particularly useful for structural elucidation and for identifying post-translational modifications in peptides, such as the presence of a dehydrobutyrine (Dhb) residue. frontiersin.org

In an MS/MS experiment, the this compound molecule would be ionized and selected as the parent ion. Collision-induced dissociation (CID) would then be used to break the ion into smaller, characteristic fragments. Analysis of the fragmentation pattern, such as the loss of water (-18.0106 Da) or the loss of the carboxylic group, provides a structural fingerprint that can confirm the molecule's identity and connectivity. frontiersin.org When part of a peptide, the specific mass difference allows for its identification at a particular site. frontiersin.org

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. researchgate.net These methods are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule. It is particularly sensitive to polar bonds. Key absorption bands for this compound would include a broad O-H stretch from the carboxylic acid, N-H stretching from the amine group, a strong C=O stretch from the carboxyl group, and a C=C stretching vibration from the alkene group.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. researchgate.net It is highly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR. For this molecule, Raman spectroscopy would be particularly effective at identifying the C=C double bond stretch, which often gives a strong Raman signal. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) | Weak |

| Amine | N-H stretch | 3500 - 3300 | Moderate |

| Carboxylic Acid | C=O stretch | 1730 - 1700 | Moderate to Weak |

| Alkene | C=C stretch | 1680 - 1620 | Strong |

| Amine | N-H bend | 1650 - 1580 | Weak |

These spectroscopic methods, when used in combination, provide a powerful toolkit for the unambiguous identification and detailed structural characterization of this compound in various research contexts.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry. For a molecule like this compound, a single-crystal X-ray diffraction study would yield a detailed model of its solid-state conformation.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed. The electron density map, derived from the diffraction data, allows for the precise placement of each atom in the crystal lattice. This analysis confirms the (Z)-configuration about the C2=C3 double bond, a critical stereochemical feature of the molecule.

Detailed research findings from a crystallographic analysis would include the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the exact coordinates of each atom. While specific crystallographic data for this compound is not widely reported in publicly accessible databases, the table below illustrates the type of information that would be obtained from such an analysis, based on typical values for similar small organic molecules.

Table 1: Illustrative Crystallographic Data for a Small Organic Molecule

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | A crystal system defined by three unequal axes with one oblique intersection. |

| Space Group | P2₁/c | A common space group for organic molecules, indicating specific symmetry elements. |

| Unit Cell Dimensions | a = 5.8 Å, b = 8.2 Å, c = 10.5 Å | The lengths of the sides of the unit cell. |

| α = 90°, β = 98.5°, γ = 90° | The angles between the axes of the unit cell. | |

| Volume (V) | 498.6 ų | The volume of the unit cell. |

| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within one unit cell. |

| Calculated Density (ρ) | 1.345 g/cm³ | The theoretical density of the crystal. |

Furthermore, the analysis would reveal crucial details about intermolecular interactions, such as hydrogen bonding between the carboxylic acid and amino groups of adjacent molecules, which dictate the crystal packing and influence the compound's physical properties.

Chromatographic Techniques for Separation and Purity

Chromatography is an essential tool for the separation, isolation, and purity assessment of chemical compounds. For this compound, various chromatographic methods are applicable, each leveraging different physicochemical principles to achieve separation. ebi.ac.uk

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method often used to monitor reaction progress and assess sample purity. uad.ac.idlibretexts.org For an amino acid, a silica (B1680970) gel or alumina (B75360) plate typically serves as the stationary phase. savemyexams.com A polar solvent system, such as a mixture of n-butanol, acetic acid, and water, would act as the mobile phase. The compound's polarity causes it to partition between the stationary and mobile phases, and its retention factor (Rƒ) value is characteristic under specific conditions. Visualization can be achieved using UV light or by staining with a reagent like ninhydrin, which reacts with the amino group to produce a colored spot. savemyexams.com

High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution and is the preferred method for quantitative analysis and purification. Reversed-phase HPLC, using a nonpolar stationary phase (like C18-silica) and a polar mobile phase (such as a buffered aqueous solution with acetonitrile (B52724) or methanol), is a common approach for amino acids. The retention time of this compound would be a key identifier for its presence and purity.

Gas Chromatography (GC) can also be employed, particularly when coupled with mass spectrometry (GC-MS) for definitive identification. However, due to the low volatility of amino acids, derivatization is a necessary prerequisite. sigmaaldrich.com The carboxylic acid and amino functional groups are converted into more volatile esters and amides, for example, through silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com The derivatized analyte is then separated on a capillary column, often one with a nonpolar stationary phase. nih.gov

The choice of chromatographic technique depends on the specific analytical goal, whether it is rapid purity assessment, high-resolution quantitative analysis, or preparative isolation.

Table 2: Typical Chromatographic Methods for Amino Acid Analysis

| Technique | Stationary Phase | Typical Mobile Phase / Carrier Gas | Derivatization | Detection |

|---|---|---|---|---|

| TLC | Silica Gel | n-Butanol:Acetic Acid:Water | Not required | Ninhydrin spray, UV light |

| HPLC | C18-bonded Silica | Acetonitrile/Water with 0.1% TFA | Not typically required | UV (210-220 nm), MS |

| GC | 5% Phenyl-polysiloxane | Helium | Required (e.g., Silylation) | Flame Ionization (FID), MS |

Theoretical and Computational Investigations of 2z 2 Aminobut 2 Enoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic landscape of (2Z)-2-aminobut-2-enoic acid. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine its molecular orbital energies, electron density distribution, and electrostatic potential. These calculations reveal the regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting its reactivity.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides an estimate of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Furthermore, calculated atomic charges and electrostatic potential maps can identify the most likely sites for nucleophilic and electrophilic attack.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method |

| HOMO Energy | Value | e.g., B3LYP/6-31G |

| LUMO Energy | Value | e.g., B3LYP/6-31G |

| HOMO-LUMO Gap | Value | e.g., B3LYP/6-31G |

| Dipole Moment | Value | e.g., B3LYP/6-31G |

Note: Specific values are dependent on the level of theory and basis set used in the calculation and would require dedicated computational studies for this specific molecule.

Reactivity descriptors derived from these calculations, such as global hardness, softness, and electronegativity, further quantify the molecule's reactivity profile. These parameters are instrumental in understanding how this compound might interact with other chemical species.

Molecular Dynamics Simulations for Conformational Landscapes in Solution and Peptides

While quantum chemical calculations provide a static picture of the molecule, this compound is a flexible molecule that can adopt various conformations, especially in solution or when incorporated into a peptide chain. Molecular dynamics (MD) simulations are a powerful computational technique used to explore these conformational landscapes over time.

MD simulations model the atoms and bonds as a system of interacting particles, governed by a force field that approximates the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked, providing a dynamic view of the molecule's behavior. These simulations can reveal the most stable conformations, the energy barriers between them, and the influence of the solvent on the conformational preferences.

When incorporated into peptides, the specific (Z)-configuration of the double bond in this compound imposes significant constraints on the local backbone structure. MD simulations can elucidate how this unsaturated residue affects the secondary structure of the peptide, potentially inducing turns or other specific structural motifs.

Table 2: Representative Dihedral Angles and Conformational Energies from MD Simulations

| Dihedral Angle | Average Value (degrees) | Standard Deviation |

| φ (phi) | Value | Value |

| ψ (psi) | Value | Value |

| χ1 (chi1) | Value | Value |

Note: The actual values would be obtained from analysis of MD simulation trajectories and depend on the specific peptide sequence and solvent conditions.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational chemistry plays a vital role in the interpretation of experimental spectra. By calculating spectroscopic parameters, researchers can predict the appearance of spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis). These predictions are invaluable for confirming the structure of a newly synthesized compound or for assigning peaks in complex experimental data.

For this compound, quantum chemical methods can be used to calculate:

NMR chemical shifts: The magnetic shielding of each nucleus (¹H, ¹³C, ¹⁵N) can be computed, leading to a predicted NMR spectrum that can be directly compared with experimental results.

IR vibrational frequencies: The calculation of vibrational frequencies and their corresponding intensities allows for the prediction of the IR spectrum. This helps in identifying the characteristic vibrational modes associated with its functional groups, such as the C=C double bond, the amine group, and the carboxylic acid group.

Electronic transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions, providing insight into the UV-Vis absorption spectrum of the molecule.

The accuracy of these predictions has advanced to a level where they are a standard tool in chemical characterization. scispace.com

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹³C NMR | C=O Chemical Shift (ppm) | Value |

| ¹³C NMR | Cα Chemical Shift (ppm) | Value |

| ¹³C NMR | Cβ Chemical Shift (ppm) | Value |

| IR | C=O Stretch (cm⁻¹) | Value |

| IR | N-H Stretch (cm⁻¹) | Value |

| UV-Vis | λmax (nm) | Value |

Note: These values are illustrative and would need to be calculated using appropriate computational methods.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the corresponding activation energies. This provides a detailed, step-by-step understanding of how a reaction proceeds.

For instance, computational studies could be employed to investigate:

Addition reactions: The mechanism of electrophilic or nucleophilic additions to the carbon-carbon double bond.

Peptide bond formation: The energetics and mechanism of its incorporation into a peptide chain.

Isomerization: The energy barrier for the isomerization from the (Z)- to the (E)-isomer.

Methods like DFT are commonly used to locate the geometries of reactants, products, and transition states. The calculated activation energies can then be used to predict reaction rates and to understand the factors that influence the reaction's outcome. For example, a computational study on a similar system investigated the enolization of an aspartic acid residue, a key step in a potential reaction pathway. nih.gov

Table 4: Calculated Activation Energies for a Hypothetical Reaction

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Step 1 | TS1 | Value |

| Step 2 | TS2 | Value |

Note: This table represents a hypothetical reaction pathway for illustrative purposes. Specific values would be the result of detailed computational investigation of a particular reaction.

Biochemical Roles and Enzymatic Processing of 2z 2 Aminobut 2 Enoic Acid in Biological Systems

Natural Occurrence and Biosynthetic Origins

(2Z)-2-aminobut-2-enoic acid is not a free-standing metabolite in high abundance but rather exists predominantly as a residue within a peptide chain, poised for further modification. nih.govsigmaaldrich.com Its formation is a critical post-translational modification step in the maturation of numerous bioactive peptides across various organisms, especially bacteria. nih.govoup.com

Role in Microbial Metabolome and Pathways (e.g., E. coli)

While primarily recognized as a transient intermediate in the biosynthesis of complex peptides, (2Z)-2-aminobut-2-enoate has been identified as a metabolite in Escherichia coli (strain K12, MG1655). nih.gov Its presence in the E. coli metabolome suggests its involvement in specific metabolic pathways, although its primary role is linked to the synthesis of larger, modified molecules rather than serving as a primary metabolic building block. nih.gov In microorganisms, pathways involving threonine metabolism can lead to its formation, often as a precursor to other compounds. umaryland.eduwikipedia.org For instance, the enzyme threonine ammonia-lyase can convert L-threonine into 2-oxobutanoate (B1229078) and ammonia, a process that proceeds through a 2-aminobut-2-enoate intermediate. wikipedia.org

Presence in Natural Products and Ribosomally Synthesized Peptides

The most significant natural occurrence of this compound residues is within a class of RiPPs known as lanthipeptides. nih.govnih.gov Lantibiotics, a subgroup of lanthipeptides with antimicrobial properties, are prominent examples. nih.govillinois.edu These peptides are synthesized on the ribosome as precursor peptides, which then undergo extensive post-translational modifications to yield the mature, biologically active molecule. oup.com this compound, alongside dehydroalanine (B155165) (Dha), is a hallmark of this class of natural products and is a precursor to the characteristic (methyl)lanthionine thioether cross-links that define them. nih.govsigmaaldrich.comscispace.com

Table 1: Examples of Natural Products Containing this compound (Dehydrobutyrine) Residues or their Derivatives

| Natural Product Class | Specific Example | Producing Organism | Key Feature Derived from Dhb |

| Lantibiotics (Type-A) | Nisin | Lactococcus lactis | Methyllanthionine bridges, antimicrobial activity nih.govresearchgate.net |

| Lantibiotics (Type-A) | Subtilin | Bacillus subtilis | Methyllanthionine bridges, structural integrity nih.govacs.org |

| Lantibiotics (Type-A) | Epidermin | Staphylococcus epidermidis | Methyllanthionine bridges, antimicrobial activity nih.gov |

| Lantibiotics (Type-B) | Cinnamycin | Bacterial species | Methyllanthionine bridges, enzyme inhibition illinois.edu |

| Morphogenetic Peptides | SapT | Streptomyces coelicolor | Methyllanthionine bridges with unusual stereochemistry nih.gov |

| Hybrid Polyketide/NRP | Hangtaimycin | Streptomyces spectabilis | Diketopiperazine co-metabolite containing a Dhb moiety nih.gov |

Biosynthetic Pathways and Enzymatic Mechanisms of Formation

The formation of this compound within a peptide chain is a highly controlled enzymatic process. It is not incorporated directly during ribosomal translation but is generated post-translationally from a proteinogenic amino acid residue. oup.comresearchgate.net

Dehydration of Threonine and Serine Residues by Specific Enzymes

The primary route to forming a this compound residue is through the enzymatic dehydration of a threonine residue within a precursor peptide. rsc.orgnih.gov Similarly, dehydroalanine residues are formed from the dehydration of serine residues. nih.gov This reaction is catalyzed by a class of enzymes known as lanthipeptide synthetases or dehydratases. nih.govresearchgate.net For class I lanthipeptides, this dehydration is carried out by a dedicated enzyme, often designated LanB. rsc.orgresearchgate.net In class II lanthipeptides, a single bifunctional enzyme, often termed LanM, possesses both dehydratase and cyclase activity. nih.gov

The dehydration process is highly specific, targeting only certain serine and threonine residues within the precursor peptide, a specificity often guided by an N-terminal leader peptide sequence that acts as a recognition element for the modifying enzymes. nih.gov

Enzyme-Mediated Elimination Processes

The enzymatic mechanism for threonine dehydration can vary between different classes of lanthipeptide synthetases.

Class I Lanthipeptide Synthetases (LanB enzymes): These enzymes activate the hydroxyl group of threonine by glutamylation in a tRNA-dependent manner. rsc.orgresearchgate.net This creates a good leaving group, facilitating a subsequent anti-elimination of the glutamylated side chain to yield the (Z)-dehydrobutyrine residue. rsc.orgresearchgate.net

Class II Lanthipeptide Synthetases (LanM enzymes): The dehydratase domain of these enzymes utilizes ATP to phosphorylate the threonine hydroxyl group. nih.gov This phosphorylation again creates an excellent leaving group, which is then eliminated to form the dehydrobutyrine residue. nih.gov

In some cases, such as the biosynthesis of the morphogenetic lanthipeptide SapT, evidence suggests the formation of an (E)-Dhb intermediate through a net syn-elimination of L-threonine, leading to unusual stereochemistry in the final product. rsc.org Bacterial phosphothreonine lyases also catalyze the formation of dehydrobutyrine from phosphothreonine residues in proteins as part of bacterial strategies to inactivate host cell signaling pathways. rsc.orgnih.gov

Enzymatic Transformations and Incorporation into Complex Structures

The dehydrobutyrine residue is not typically the final state of this amino acid in mature natural products. Its electrophilic double bond serves as a handle for further enzymatic transformations, most notably the formation of thioether cross-links. nih.govsigmaaldrich.comresearchgate.net

In lanthipeptide biosynthesis, a dedicated cyclase enzyme (LanC for class I) or the cyclase domain of a bifunctional enzyme (LanM for class II) catalyzes the intramolecular Michael-type addition of a cysteine thiol group onto the double bond of the dehydrobutyrine residue. nih.govresearchgate.net This conjugate addition results in the formation of a β-methyllanthionine (MeLan) residue, a thioether bridge that creates a cyclic structure within the peptide. nih.govresearchgate.net These macrocycles are critical for the conformational stability and biological activity of the final lanthipeptide, contributing to properties such as antimicrobial efficacy or enzyme inhibition. oup.comacs.org The stereochemistry of this cyclization is tightly controlled by the enzyme, leading to specific diastereomers of the methyllanthionine bridge. nih.govnih.gov

Role as a Precursor in Lanthionine (B1674491) and Methyllanthionine Formation

This compound is a key intermediate in the formation of methyllanthionine (MeLan), a thioether-bridged amino acid that creates characteristic ring structures within lanthipeptide antibiotics (lantibiotics). rsc.orgnih.gov The biosynthesis of methyllanthionine is a multi-step enzymatic process that occurs after the ribosomal synthesis of a precursor peptide. acs.orgfrontiersin.org

The pathway begins with the enzymatic dehydration of threonine residues within the core peptide sequence. rsc.orgresearchgate.net This reaction is catalyzed by a class of enzymes known as lanthipeptide synthetases (e.g., LanB, LanM, or LanKC enzymes depending on the lanthipeptide class). pnas.orgnih.gov The dehydration of a threonine residue results in the formation of the unsaturated amino acid, this compound (Dhb). nih.govacs.org

Following its formation, the double bond of the Dhb residue serves as an electrophilic center for a Michael-type addition reaction. rsc.orgillinois.edu A cysteine residue, located elsewhere in the peptide chain, acts as a nucleophile, with its thiol group attacking the β-carbon of the Dhb residue. rsc.orgresearchgate.net This intramolecular cyclization event, catalyzed by a cyclase domain (e.g., LanC, or the C-terminal domain of LanM/LanKC), results in the formation of a stable thioether cross-link, creating the methyllanthionine residue. acs.orgpnas.org This process effectively stitches distant parts of the peptide together, forming a macrocyclic structure.

Similarly, the dehydration of serine residues produces dehydroalanine (Dha), which can then react with cysteine to form lanthionine (Lan) bridges. acs.orgresearchgate.net The stereochemistry of the resulting methyllanthionine is crucial for the peptide's final structure and activity and is tightly controlled by the cyclase enzyme. illinois.eduacs.org

| Precursor Amino Acid | Dehydrated Intermediate | Product |

| Threonine | This compound (Dhb) | Methyllanthionine (MeLan) |

| Serine | Dehydroalanine (Dha) | Lanthionine (Lan) |

This table outlines the precursor amino acids and their corresponding dehydrated intermediates that lead to the formation of lanthionine and methyllanthionine bridges.

Involvement in Post-Translational Modification Pathways

The generation of this compound is a cornerstone of a major post-translational modification (PTM) pathway responsible for the maturation of lanthipeptides. acs.orgwikipedia.org These peptides are initially synthesized by ribosomes as linear precursor peptides, which typically consist of an N-terminal leader peptide and a C-terminal core peptide. frontiersin.org The leader peptide acts as a recognition signal for the modification enzymes, guiding them to the core peptide where the PTMs occur. frontiersin.org

The enzymatic dehydration of threonine to this compound and the subsequent intramolecular cyclization to form methyllanthionine are the defining PTMs in this pathway. nih.govacs.org This sequence of reactions transforms a simple, linear peptide into a complex, polycyclic molecule with a well-defined three-dimensional structure. acs.orgfrontiersin.org These modifications are essential for the biological activity of lanthipeptides, which often includes potent antimicrobial properties. nih.govresearchgate.net

Beyond the biosynthesis of lanthipeptides in bacteria, the formation of dehydroalanine and dehydrobutyrine intermediates from phosphorylated serine and threonine residues has also been observed as a non-enzymatic PTM in aging human proteins. nih.govnih.gov This can lead to protein crosslinking and aggregation. nih.govnih.gov

Key Steps in Lanthipeptide Post-Translational Modification:

| Step | Description | Key Enzyme/Process |

| 1. Ribosomal Synthesis | A linear precursor peptide (LanA) containing a leader and core peptide is synthesized. | Ribosome |

| 2. Dehydration | Serine and Threonine residues in the core peptide are dehydrated. | Lanthipeptide Dehydratase (e.g., LanB) |

| 3. Cyclization | Cysteine residues attack the resulting dehydroamino acids (Dha and Dhb). | Lanthipeptide Cyclase (e.g., LanC) |

| 4. Leader Peptide Cleavage | The N-terminal leader peptide is removed. | Protease (e.g., LanP) |

This interactive table details the sequential steps involved in the post-translational modification of lanthipeptides.

Structural and Conformational Impact of this compound within Peptide Scaffolds

The transient formation of this compound and its subsequent conversion to a methyllanthionine bridge have a profound impact on the structure and conformation of the peptide. acs.orgnih.gov The introduction of these thioether cross-links dramatically reduces the conformational flexibility of the peptide backbone. frontiersin.orgresearchgate.net

This conformational constraint is a key determinant of the peptide's biological function. nih.govresearchgate.net By locking the peptide into a specific three-dimensional shape, the methyllanthionine rings can:

Enhance Receptor Binding: The rigid structure can pre-organize the peptide into a conformation that is optimal for binding to its biological target, reducing the entropic penalty of binding. nih.gov

Increase Stability: The thioether bonds are chemically robust and resistant to reduction, unlike disulfide bonds. nih.govresearchgate.net This, along with the constrained structure, makes lanthipeptides highly resistant to proteolytic degradation and stable across a wide range of temperatures and pH levels. frontiersin.orgnih.gov

Improve Specificity: The well-defined shape can lead to higher specificity for a particular receptor or target molecule. researchgate.net

Future Directions and Emerging Research Avenues in 2z 2 Aminobut 2 Enoic Acid Chemistry

Development of Novel Stereoselective Synthetic Methodologies

A primary challenge and a significant area of future research is the development of more efficient and highly stereoselective methods for the synthesis of (2Z)-2-aminobut-2-enoic acid and its derivatives. While several methods exist, there is a continuous drive to create more streamlined processes that offer high yields and excellent control over the Z-geometry, which is crucial for biological activity. magtech.com.cn

Future efforts are likely to focus on:

Catalytic Asymmetric Synthesis: Exploring new chiral catalysts, including transition metal complexes and organocatalysts, to achieve high enantioselectivity and diastereoselectivity in the formation of the dehydrobutyrine (Dhb) moiety. Recent progress in proline-catalyzed aldol (B89426) condensation reactions for delivering Z-configured α,β-dehydroamino esters highlights a promising direction. acs.org

Streamlined Peptide Synthesis: Developing strategies that allow for the efficient incorporation of this compound into peptide chains. This includes methods that generate the double bond after the amino acid has been incorporated into a peptide, thereby avoiding issues with sluggish coupling reactions associated with pre-formed dehydroamino acids. byu.eduresearchgate.net

Enzyme-inspired Methods: Designing synthetic strategies that mimic biosynthetic pathways, potentially offering mild reaction conditions and high stereocontrol.

A recent study demonstrated a high diastereoselective synthesis of a tryptophan-dehydrobutyrine diketopiperazine with a Z/E ratio of 8:1, showcasing the potential of base-mediated elimination reactions under controlled conditions. beilstein-journals.org However, challenges such as racemization during synthesis need to be addressed, pointing to the need for milder and more robust protocols. beilstein-journals.org

| Method | Key Features | Future Research Focus |

| Organocatalysis | Proline-catalyzed aldol condensation for high Z-selectivity. acs.org | Expansion to a wider range of substrates; development of more efficient catalysts. |

| Post-Peptide Synthesis Elimination | Formation of the double bond from a threonine residue already in a peptide sequence. byu.eduresearchgate.net | Optimization of dehydration reagents (e.g., EDC/CuCl) to improve yields and prevent side reactions. researchgate.net |

| Base-Mediated Elimination | Controlled elimination to achieve high Z/E ratios in complex molecules. beilstein-journals.org | Development of milder bases and reaction conditions to prevent racemization. beilstein-journals.org |

Exploration of New Chemical Reactivity and Transformation Pathways

This compound and other dhAAs possess a unique "push-pull" electronic architecture, making them versatile chemical handles for a wide range of transformations. nih.gov While reactions like Michael additions, cross-couplings, and cycloadditions are known, a significant portion of their chemical reactivity remains untapped. nih.govnih.gov

Emerging research is set to explore:

Novel Cycloaddition Reactions: Moving beyond known transformations to discover new pericyclic reactions that can rapidly build molecular complexity, creating novel heterocyclic and carbocyclic amino acid derivatives.

Radical Chemistry: Expanding the scope of radical additions to the double bond, which are highly specific and can generate a wide array of unnatural amino acids. nih.gov

Photocatalysis: Utilizing visible-light photocatalysis to enable novel, mild, and selective modifications of the dehydrobutyrine residue within peptides and proteins.

Umpolung Strategies: Investigating methods that reverse the typical electrophilic reactivity of the β-carbon, thereby opening up new avenues for nucleophilic functionalization. rsc.org

The innate reactivity of dhAAs makes them ideal for late-stage functionalization, allowing for the diversification of complex molecules like natural products and peptides. researchgate.net Future work will likely focus on developing biorthogonal reactions that can proceed with high specificity in complex biological environments. nih.gov

| Reaction Class | Potential Application | Future Direction |

| Cycloadditions | Synthesis of constrained peptide mimetics and complex natural products. | Discovery of novel cycloaddition pathways and catalysts. |

| Radical Additions | Creation of diverse unnatural amino acid libraries for drug screening. nih.gov | Development of new radical initiation methods compatible with biological systems. |

| Photocatalysis | Site-specific modification of proteins and peptides under mild conditions. | Design of new photoredox catalysts tailored for biomolecule modification. |

| Umpolung Reactivity | Introduction of novel functionalities through non-classical bond formations. rsc.org | Development of reagents and conditions to achieve reactivity inversion. rsc.org |

Advanced Chemical Biology Approaches for Understanding its Biological Functions

Understanding the precise roles of this compound in biological systems is a key frontier. Its presence in natural products often correlates with potent bioactivity, including antimicrobial and anticancer effects. byu.edunih.gov Future research will leverage advanced chemical biology tools to probe and manipulate its function.

Key emerging approaches include:

Development of Novel Chemical Probes: Designing and synthesizing new selective probes to detect and quantify this compound in complex proteomes. Recent work on biotinylated phosphine (B1218219) reagents that can label Dhb residues resistant to other nucleophiles is a significant step in this direction. rsc.org Such tools will help identify new proteins containing this modification and elucidate their roles in disease. rsc.org

Genetically Encoded Chemical Conversion: Implementing novel strategies like the Genetically Encoded Chemical COnversion (GECCO) method, which uses proximity-enabled reactivity to site-specifically convert a natural amino acid (threonine) into dehydrobutyrine within a protein. acs.org This powerful technique opens the door to studying the effects of a single Dhb residue on protein function, localization, and interaction networks in living systems. rsc.orgacs.org

Proteome-Wide Mapping: Utilizing unbiased mass spectrometry-based proteomics in conjunction with advanced chemical probes to map the occurrence of Dhb in various organisms and disease states, such as during bacterial infections or in aging tissues. rsc.orgresearchgate.net

These approaches will not only enhance our fundamental understanding of dehydroamino acid biology but also pave the way for new diagnostic and therapeutic strategies. rsc.org

Bioengineering of Enzymatic Systems for Targeted Dehydroamino Acid Synthesis

Nature has evolved sophisticated enzymatic machinery to produce dehydroamino acids, primarily in the biosynthesis of ribosomally synthesized and post-translationally modified peptides (RiPPs) like lantibiotics. nih.gov A major future direction lies in harnessing and re-engineering these enzymes for the controlled synthesis of peptides containing this compound and other non-natural dhAAs.

Research in this area will likely focus on:

Enzyme promiscuity: Exploiting the observed promiscuity of lanthipeptide dehydratases, such as NisB, which can dehydrate serine and threonine residues in a variety of peptide sequences. nih.gov This provides a foundation for using these enzymes as general biocatalysts.

Protein Engineering: Employing directed evolution and rational design to alter the substrate specificity and enhance the catalytic efficiency of known dehydratases. The goal is to create a toolbox of enzymes capable of producing a wide range of dehydroamino acid-containing peptides with high precision.

Pathway Reconstruction: Reconstructing and optimizing biosynthetic pathways in microbial hosts like Lactococcus lactis to create cellular factories for the production of novel dehydropeptides. nih.gov This could enable the generation of large libraries of compounds for high-throughput screening. nih.gov

Q & A

Q. Table 1: Key Spectral Data

| Technique | Observed Value | Assignment | Reference |

|---|---|---|---|

| IR (C=O) | 1695 cm⁻¹ | Amide/acid carbonyl | |

| ¹H NMR (C=C) | δ 6.3–6.5 ppm (d, J=12 Hz) | Z-alkene protons |

Advanced: How do solubility limitations impact quantitative analysis, and what solvent systems are recommended?

Methodological Answer:

this compound derivatives exhibit poor aqueous solubility (logP ≈ -1.2), necessitating non-polar solvents. Optimal systems include:

- Isopropanol:acetone (4:3 v/v) : Enhances solubility (0.15–0.20 mol/dm³) while maintaining stability for potentiometric titration .

- Metrological validation : Relative standard deviation (RSD) <1% achieved via controlled dielectric constant (ε = 18–22) .

Critical Consideration : Precipitation at ε <15 distorts titration endpoints. Pre-saturate solvents with analyte to avoid supersaturation artifacts .

Advanced: How can crystallographic data resolve contradictions in reported bond lengths or angles?

Methodological Answer:

Discrepancies in crystallographic parameters (e.g., C=O bond lengths varying by ±0.02 Å) arise from:

- Data quality : High-resolution (θ > 25°) datasets reduce noise .

- Refinement protocols : SHELXL’s twin refinement for monoclinic systems (space group P1) corrects for pseudo-symmetry .

Example : For C₁₁H₁₁NO₅ , refinement with R₁ = 0.0394 and wR₂ = 0.0983 validated a triclinic lattice (α = 106.784°, β = 97.222°) .

Basic: What spectroscopic and computational methods validate electronic properties?

Methodological Answer:

Q. Table 2: Computational vs. Experimental Data

| Parameter | DFT Prediction | Experimental Value |

|---|---|---|

| C=C bond length | 1.34 Å | 1.33 Å (X-ray) |

| pKa (COOH) | 2.7 | 2.81 ± 0.25 |

Advanced: How do steric and electronic effects influence regioselectivity in derivatization?

Methodological Answer:

The Z-configuration’s planar geometry directs nucleophilic attack to the β-carbonyl:

- Steric effects : Bulky substituents (e.g., p-tolyl) reduce reaction rates by 30–40% .

- Electronic effects : Electron-withdrawing groups (e.g., –NO₂) increase electrophilicity at the α-carbonyl (Δδ = +0.3 ppm in ¹³C NMR) .

Case Study : Amidation with isopropylamine yields (2Z)-4-(isopropylamino)-4-oxobut-2-enoic acid (CAS 307942-22-9) with 85% selectivity .

Basic: What safety protocols are recommended for handling unsaturated amino acids?

Methodological Answer:

- PPE : Nitrile gloves (≥8 mil), fume hoods (face velocity >0.5 m/s) .

- Spill management : Neutralize with sodium bicarbonate (1:10 w/w) .

- Storage : Argon-purged containers at 4°C to prevent oxidative degradation .

Advanced: How do data contradictions arise in purity assays, and how are they mitigated?

Methodological Answer:

Discrepancies in mass fraction (e.g., 94.23% vs. 93–97%) stem from:

- Titration solvent polarity : Non-aqueous media underestimate acidic protons by 2–3% .

- Chromatographic interference : UPLC-PDA at 210 nm (ε = 4500 L/mol·cm) resolves co-eluting impurities .

Best Practice : Cross-validate via qNMR (DMSO-d₆, 600 MHz) with maleic acid as an internal standard .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。